molecular formula C10H14O<br>C10H14O<br>HOC6H4C(CH3)3 B1678320 4-Tert-butylphenol CAS No. 98-54-4

4-Tert-butylphenol

Cat. No. B1678320
Key on ui cas rn: 98-54-4
M. Wt: 150.22 g/mol
InChI Key: QHPQWRBYOIRBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04101590

Procedure details

This toluene solution was fed into the second extraction tower at a point 3/4 from the top of the tower so that the rate of feed of all phenols was 0.0422 mol./hr., and otherwise, the total reflux operation was performed in the same way as in the case of the first extraction tower described above. The second extraction tower and a reflux zone attached to the tower had quite the same structure as the first extraction tower and the reflux zone atached thereto. After completion of the total reflux operation, the extracting operation was carried out for 5 hours while maintaining the reflux ratio at 52.4. As a result, 1.06 liters of a toluene solution containing 0.199 mol of purified p-vinylphenol of 99.4 mol% p-vinylphenol, 0.39 mol% p-ethylphenol, 0.20 mol% phenol and 0.01 mol% p-tert.-butylphenol was obtained from the top of the second extraction tower.
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.199 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.06 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=CC(O)=C[CH:4]=1)=C.C(C1C=CC(O)=CC=1)C.[C:19]1([OH:25])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C1(C)C=CC=CC=1>[C:3]([C:22]1[CH:23]=[CH:24][C:19]([OH:25])=[CH:20][CH:21]=1)([CH3:8])([CH3:4])[CH3:1]

Inputs

Step One
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.199 mol
Type
reactant
Smiles
C(=C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
1.06 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reflux ratio at 52.4

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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